(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid
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Overview
Description
(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid is a complex organic compound that belongs to the class of alpha amino acid amides This compound is characterized by its intricate structure, which includes a pyridine ring, a methylcarbamoyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with pyridine derivatives. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex molecules. The use of solid-phase synthesis techniques can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: This compound shares a similar backbone structure but differs in the presence of tert-butoxycarbonyl protecting groups.
(3S)-3-(Methylcarbamoyl)-2-{[(2-methyl-2-propanyl)oxy]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl]sulfamic acid: Another related compound with a different functional group arrangement and additional structural complexity.
Uniqueness
The uniqueness of (2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-4-8(2)11(14(20)21)17-12(18)9-5-6-10(16-7-9)13(19)15-3/h5-8,11H,4H2,1-3H3,(H,15,19)(H,17,18)(H,20,21)/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWURBUPUHDMGRD-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CN=C(C=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CN=C(C=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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